2-Phenylcyclopentane carboxamide
Description
2-Phenylcyclopentane carboxamide is an organic compound featuring a cyclopentane ring substituted with a phenyl group at the 2-position and a carboxamide functional group (-CONH₂).
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C12H15NO/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H2,13,14) |
InChI Key |
BYOUWSHULMUNMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Cyanocyclopentanecarboxylic Acid
- Molecular Formula: C₇H₉NO₂ (vs. C₁₂H₁₅NO for 2-phenylcyclopentane carboxamide)
- Functional Groups: Carboxylic acid (-COOH) and cyano (-CN) (vs. carboxamide (-CONH₂) and phenyl).
- Key Differences: The cyano group in 1-cyanocyclopentanecarboxylic acid increases electrophilicity, making it more reactive in nucleophilic additions compared to the carboxamide group . In contrast, carboxamides like this compound are generally less reactive but may still require precautions depending on substituents.
β-Lactam Derivatives with Phenylacetamido Groups (e.g., PF 43(1) Compounds)
- Structure: Complex β-lactam antibiotics with phenylacetamido side chains and bicyclic systems (e.g., (2S,5R,6R)-6-{2-amino-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) .
- Key Differences: Biological Activity: β-Lactams exhibit potent antibacterial activity by inhibiting cell wall synthesis, whereas this compound’s applications are less defined but may involve enzyme inhibition or receptor modulation. Structural Complexity: The bicyclic framework and multiple stereocenters in β-lactams contrast with the simpler monocyclic structure of this compound.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Reactivity : Carboxamides like this compound are less reactive than carboxylic acids or nitriles, favoring stability in drug design .
- Pharmacological Potential: While β-lactams dominate antibacterial markets, simpler carboxamides could serve as scaffolds for neuraminidase inhibitors or kinase modulators, pending further study.
- Safety Considerations : The absence of acute hazard data for this compound underscores the need for targeted toxicological assessments, particularly given the hazards associated with structurally related nitriles .
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